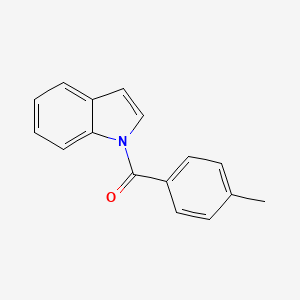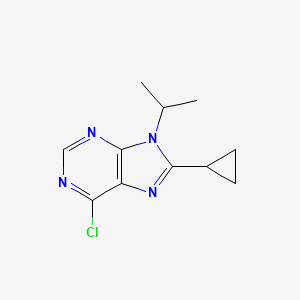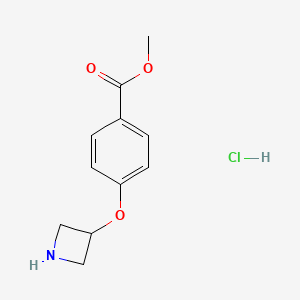![molecular formula C15H16N2O B11871820 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one CAS No. 1217-82-9](/img/structure/B11871820.png)
3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one est un composé organique complexe doté d'une structure unique qui comprend à la fois des motifs indole et quinolizine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, à partir d'un dérivé d'indole, le composé peut être synthétisé par une série de réactions impliquant des étapes d'alkylation, de cyclisation et de réduction .
Méthodes de production industrielle
Une synthèse à grande échelle nécessiterait une optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, impliquant potentiellement des réacteurs à flux continu et des techniques de purification avancées .
Analyse Des Réactions Chimiques
Types de réactions
La 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant du gaz hydrogène en présence d'un catalyseur au palladium.
Substitution : Des réactions de substitution nucléophile peuvent se produire à des positions spécifiques sur les cycles indole ou quinolizine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Gaz hydrogène avec un catalyseur au palladium.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinolizine, tandis que la réduction peut produire des composés entièrement saturés .
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif en synthèse organique pour le développement de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des récepteurs ou des enzymes spécifiques.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Ce composé peut se lier à certains récepteurs ou enzymes, modulant ainsi leur activité. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]quinolizin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one involves its interaction with specific molecular targets. This compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium : Partage une structure de base similaire mais diffère en termes de groupes fonctionnels et de réactivité globale.
1-Éthyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium : Un autre composé apparenté avec des variations dans les chaînes latérales et les substituants.
Unicité
La 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one est unique en raison de sa disposition spécifique des cycles indole et quinolizine, ce qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques .
Propriétés
Numéro CAS |
1217-82-9 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C15H16N2O/c18-10-5-7-17-8-6-12-11-3-1-2-4-13(11)16-15(12)14(17)9-10/h1-4,14,16H,5-9H2 |
Clé InChI |
NVDIWIVBXVVMIT-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate](/img/structure/B11871738.png)
![7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B11871749.png)

![[1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro-](/img/structure/B11871755.png)




![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11871797.png)





